molecular formula C4H8N4O B7785026 CID 5200355

CID 5200355

Cat. No. B7785026
M. Wt: 128.13 g/mol
InChI Key: CGGFZXBCOXWUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5200355 is a useful research compound. Its molecular formula is C4H8N4O and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5200355 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5200355 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 5200355 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-4-methylpyridine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine and 2-amino-4-methylpyridine in ethanol., Step 2: Add sodium hydroxide to the mixture and heat under reflux for several hours., Step 3: Cool the mixture and filter the precipitate., Step 4: Dissolve the precipitate in hydrochloric acid., Step 5: Add sodium borohydride to the solution and stir for several hours., Step 6: Add water to the mixture and extract with ethyl acetate., Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent., Step 8: Purify the residue by column chromatography to obtain CID 5200355.

properties

IUPAC Name

5-(methylaminomethyl)-1,2-dihydro-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-5-2-3-6-4(9)8-7-3/h5H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFZXBCOXWUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5200355

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